molecular formula C10H13Cl2NO2 B13253534 2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol

2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13253534
M. Wt: 250.12 g/mol
InChI Key: ZLJCLQZFLYHQED-UHFFFAOYSA-N
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Description

2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a [(2,6-dichlorophenyl)methyl]amino group.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Cl2NO2/c11-9-2-1-3-10(12)8(9)4-13-7(5-14)6-15/h1-3,7,13-15H,4-6H2

InChI Key

ZLJCLQZFLYHQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(CO)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,6-dichlorobenzylamine with a suitable diol precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different set of products compared to reduction or substitution .

Scientific Research Applications

2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving biochemical pathways and molecular interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Containing Pharmaceuticals

a) Diclofenac Salts (TRISH.D)
  • Structure: Tris(hydroxyethyl)ammonium salts of 2-[(2,6-dichlorophenyl)amino]phenylacetate.
  • Key Features: These salts enhance solubility for therapeutic use. The dichlorophenylamino group is critical for cyclooxygenase (COX) inhibition, a mechanism central to anti-inflammatory activity.
  • Comparison : Unlike the target compound, diclofenac salts feature a phenylacetate core instead of a propane-1,3-diol backbone. This structural difference likely alters bioavailability and metabolic pathways .
b) Diclofenac Degradation Products
  • Example: 2-((2,6-Dichlorophenyl)-amino)-benzyl alcohol (identified in wastewater treatment studies).
  • Key Features: Retains the dichlorophenylamino group but replaces the diol with a benzyl alcohol moiety.
  • Comparison : The target compound’s diol group may confer higher polarity, influencing environmental persistence compared to this degradation product .

Propane-1,3-Diol Derivatives from Natural Sources

a) Compounds 9 and 10 (Clausena emarginata)
  • Structure: 2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}propane-1,3-diol (9) and 2-[4-(3-hydroxy-1-propenyl)-2-methoxyphenoxy]-1,3-propanediol (10).
  • Key Features: These plant-derived compounds exhibit phenoxy and propenyl substituents. Compound 11 (methyl-2-O-β-D-glucopyranosylbenzoate) showed inhibitory activity against nitric oxide (NO) production.
  • Comparison: The target compound’s dichlorophenylmethylamino group may offer distinct bioactivity compared to the phenoxy-propenyl groups in 9 and 10, which are associated with anti-inflammatory effects .
b) Lignin Model Compounds (VG, VS, SG)
  • Example: 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG).
  • Key Features: Non-phenolic β-O-4 lignin models with stereo-dependent β-O-4 bond cleavage rates (erythro isomers degrade 4× faster than threo).
  • Comparison : The target compound lacks the β-O-4 ether linkage but shares the diol backbone. Stereo chemistry (if present) could similarly influence reactivity .

Comparative Data Table

Compound Name Structural Features Biological/Reactive Properties Source
Target Compound [(2,6-Dichlorophenyl)methyl]amino-diol Hypothetical polar-lipophilic balance Synthetic
Diclofenac TRISH.D Phenylacetate salt with diol-ammonium COX inhibition, anti-inflammatory
2-((2,6-Dichlorophenyl)-amino)-benzyl alcohol Benzyl alcohol derivative Environmental degradation product
Compounds 9 and 10 (Clausena emarginata) Phenoxy-propenyl-diol Anti-inflammatory (NO inhibition)
Lignin Model VG β-O-4 ether with dimethoxyphenyl Stereo-dependent cleavage kinetics
Propan-2-yl{2-[(2,6-DCPh)amino]phenyl} acetate Esterified dichlorophenylamino derivative Synthetic impurity

Research Findings and Implications

  • Reactivity : The diol backbone in the target compound may confer stability in aqueous environments, akin to lignin models (), but with reduced β-O-4 cleavage susceptibility due to the absence of ether linkages.
  • Environmental Impact : Polar diol groups may enhance biodegradability relative to lipophilic impurities (), but chlorinated aromatic rings could persist in ecosystems .

Biological Activity

2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol is a chemical compound characterized by its unique structural features, including a dichlorophenyl group and a propane-1,3-diol moiety. The molecular formula for this compound is C10_{10}H13_{13}Cl2_2NO2_2, with a molecular weight of approximately 250.12 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research into the biological activity of 2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol is still emerging. Preliminary studies suggest several potential areas of activity:

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and potentially preventing oxidative stress-related diseases. Studies have indicated that compounds with similar structures exhibit significant antioxidant properties.

Enzyme Inhibition

This compound may inhibit various carbohydrate-hydrolyzing enzymes, which could have implications for managing conditions like diabetes. Enzyme inhibition studies are critical for understanding the therapeutic potential of this compound in metabolic disorders.

Hypolipidemic Effects

The hypolipidemic effect refers to the ability to lower lipid levels in the blood. Research has shown that certain derivatives of similar compounds can influence lipid metabolism positively.

Case Studies and Research Findings

A review of existing literature reveals several studies that provide insight into the biological activity of related compounds:

StudyFindings
Antioxidant Activity Study A study published in Molecules reported that compounds with similar structures showed significant antioxidant effects, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition Research Research indicated that derivatives of dichlorophenyl compounds could inhibit specific carbohydrate-hydrolyzing enzymes, which may inform diabetes management strategies .
Hypolipidemic Effects Investigation Another study highlighted that certain phenolic compounds exhibit hypolipidemic effects, which could be relevant for cardiovascular health .

While specific mechanisms for 2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol are not fully elucidated, it is hypothesized that its biological activity may involve:

  • Interaction with Biological Macromolecules: The amino group and hydroxyl functionalities may allow for interactions with proteins and nucleic acids.
  • Modulation of Enzyme Activity: The compound may alter enzyme kinetics through competitive or non-competitive inhibition.

Q & A

Q. How can membrane separation technologies improve the purification of this compound at scale?

  • Methodological Answer : Evaluate nanofiltration membranes (e.g., polyamide) for molecular weight cutoffs (MWCO) matching the compound’s size (~250–300 Da). Optimize transmembrane pressure and solvent resistance (e.g., methanol-compatible membranes) to enhance selectivity and reduce solvent use .

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